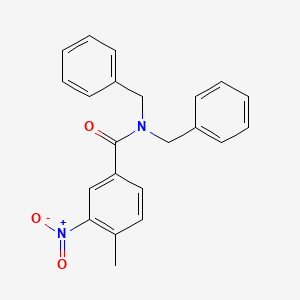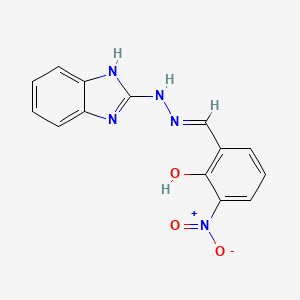
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide, also known as PTM, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. PTM is a small molecule that belongs to the class of tetrahydrotriazine derivatives, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. For example, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species. N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been shown to have a wide range of biochemical and physiological effects. For example, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has also been shown to inhibit the replication of certain viruses, such as HIV and hepatitis C virus. In addition, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been shown to have anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is its relatively simple synthesis method, which makes it readily available for laboratory experiments. N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is also relatively stable and has a long shelf life. However, one limitation of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide. One area of interest is the development of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the elucidation of the precise mechanism of action of N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide, which could lead to the development of more targeted therapies. Additionally, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide could be further studied for its potential applications in agriculture and environmental science, such as its use as a soil and water remediation agent.
Méthodes De Synthèse
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide can be synthesized using a variety of methods, including the reaction of 5-aminopentylamine with formaldehyde and methanesulfonic acid. This reaction yields N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide as a white crystalline solid with a melting point of 174-176°C.
Applications De Recherche Scientifique
N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been shown to have anticancer, antiviral, and antifungal activities. In agriculture, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been used as a plant growth regulator and as a fungicide. In environmental science, N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been studied for its potential to remove heavy metals from contaminated soil and water.
Propriétés
IUPAC Name |
N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2S/c1-3-4-11-5-8-7(9-6-11)10-14(2,12)13/h3-6H2,1-2H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESCZMHLUZRWTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CNC(=NC1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-4,4,4-trifluorobutanamide](/img/structure/B6011157.png)

![3-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6011172.png)
![N'-[(2-hydroxy-6-nitro-1-naphthyl)methylene]-6-methylnicotinohydrazide](/img/structure/B6011178.png)

![3-{[(4-methoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6011193.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6011214.png)
![1-[2-(3-chlorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B6011227.png)
![4-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylphenyl)-2-piperazinone](/img/structure/B6011232.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide 1-oxide](/img/structure/B6011235.png)

![3-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B6011243.png)
